4-[4-(4-Methylphenyl)-6-phenylpyrimidin-2-yl]morpholine
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Overview
Description
4-[4-(4-Methylphenyl)-6-phenylpyrimidin-2-yl]morpholine is a heterocyclic compound that features a pyrimidine ring substituted with a 4-methylphenyl and a phenyl group, along with a morpholine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(4-Methylphenyl)-6-phenylpyrimidin-2-yl]morpholine typically involves multi-step reactions. One common method includes the reaction of 4-chloro-5-cyano-6-(4-methylphenyl)pyrimidine with morpholine in the presence of a base such as potassium hydroxide in a solvent like dry dioxane. The reaction mixture is refluxed for a few hours to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 4-[4-(4-Methylphenyl)-6-phenylpyrimidin-2-yl]morpholine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the pyrimidine ring.
Oxidation and Reduction: The aromatic rings and the morpholine moiety can undergo oxidation and reduction under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Major Products: The major products formed depend on the specific reactions and conditions employed. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
4-[4-(4-Methylphenyl)-6-phenylpyrimidin-2-yl]morpholine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and
Properties
IUPAC Name |
4-[4-(4-methylphenyl)-6-phenylpyrimidin-2-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c1-16-7-9-18(10-8-16)20-15-19(17-5-3-2-4-6-17)22-21(23-20)24-11-13-25-14-12-24/h2-10,15H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFUJHNKIQAVNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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